molecular formula C9H7N3O2 B1386604 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 911462-25-4

3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Numéro de catalogue: B1386604
Numéro CAS: 911462-25-4
Poids moléculaire: 189.17 g/mol
Clé InChI: WIBGOIFXFBESPB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a high-purity heterocyclic compound with the molecular formula C9H7N3O2 . It serves as a versatile and crucial building block in medicinal chemistry and drug discovery research. The structure combines a pyridine ring with a pyrazole-carboxylic acid functional group, making it a valuable scaffold for the synthesis of more complex molecules. Its primary research application lies in its use as a precursor for the development of novel pharmaceutical agents, particularly due to its ability to act as a ligand for various biological targets and to participate in metal-organic framework (MOF) synthesis. Researchers utilize this compound in various chemical reactions, including amide coupling facilitated by the carboxylic acid group, to create extensive libraries for biological screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Propriétés

IUPAC Name

5-pyridin-4-yl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBGOIFXFBESPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253418
Record name 3-(4-Pyridinyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911462-25-4
Record name 3-(4-Pyridinyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911462-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Pyridinyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid in Different Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, efficacy, and safety. Poor aqueous solubility can lead to low absorption and erratic bioavailability, thereby compromising the therapeutic outcome of a drug candidate. Consequently, a comprehensive understanding and characterization of a compound's solubility is a cornerstone of preclinical development and formulation science.[2][3] For a molecule like 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, which possesses both acidic and basic functionalities, its solubility is expected to be highly dependent on the pH of the medium.[4]

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and the solvent.[5] The molecular structure of 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid offers key insights into its expected solubility behavior.

  • Polar Functional Groups: The molecule contains several polar functional groups that can participate in hydrogen bonding:

    • The carboxylic acid group (-COOH) can act as both a hydrogen bond donor and acceptor.

    • The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (N).

    • The pyridine ring contains a nitrogen atom that can act as a hydrogen bond acceptor.

  • Aromatic Rings: The presence of two aromatic rings (pyrazole and pyridine) contributes to the molecule's rigidity and potential for π-π stacking interactions.

Based on this structure, a nuanced solubility profile is anticipated:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the presence of multiple hydrogen bond donors and acceptors, the compound is expected to exhibit moderate to good solubility in polar protic solvents.[5] The solubility in aqueous solutions will be significantly influenced by pH.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted in these solvents, which can effectively solvate the polar functional groups of the molecule.[5]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The compound is expected to have low solubility in non-polar solvents due to the significant polarity imparted by its functional groups.[6]

Theoretical Approaches to Solubility Prediction

While experimental determination remains the gold standard, several computational methods can provide initial estimates of solubility, aiding in solvent selection and experimental design.[7][8] These methods range from empirical models to first-principle calculations.[4][9]

  • Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors with experimentally determined solubility data.[7]

  • Thermodynamic Models: Approaches like the General Solubility Equation (GSE) relate solubility to the compound's melting point and octanol-water partition coefficient (logP).[7]

  • Physics-Based Methods: These methods, such as those based on COSMO-RS or molecular dynamics simulations, aim to predict solubility from fundamental physical principles.[4][8]

Experimental Determination of Solubility

The isothermal shake-flask method is the most reliable technique for determining thermodynamic solubility and is considered the benchmark method.[2][10]

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

Materials and Equipment:

  • 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (solid)

  • Selected solvents (e.g., water, pH buffers, methanol, ethanol, DMSO, acetonitrile, hexane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add to vial with a known volume of solvent A->B C Seal vial and place in a temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow solid to settle D->E F Centrifuge the sample E->F G Filter the supernatant F->G H Dilute the clear filtrate G->H I Analyze by a validated analytical method (e.g., HPLC) H->I J Quantify concentration using a calibration curve I->J

Sources

The Pyrazole Scaffold in Modern Medicinal Chemistry: Structural Versatility, Kinase Inhibition, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has emerged as a foundational "privileged scaffold" in modern drug discovery[1]. From broad-spectrum anti-inflammatories to highly selective targeted oncology agents, its structural properties enable precise modulation of human cellular pathways. As a Senior Application Scientist, I have structured this technical guide to transcend basic structural descriptions. Here, we analyze the causal molecular interactions of pyrazole-based inhibitors, outline recent quantitative structure-activity relationship (SAR) data, and provide a self-validating experimental methodology for synthesizing this critical pharmacophore.

Structural Pharmacology: Molecular Basis of Target Binding

The pharmacological utility of the pyrazole ring stems directly from its electronic configuration and tautomeric flexibility. In the context of protein kinase inhibitors (PKIs), the N-unsubstituted pyrazole ring acts simultaneously as a hydrogen bond donor (via the pyrrole-like NH) and a hydrogen bond acceptor (via the pyridine-like N)[1].

Causality in Drug Design: When designing ATP-competitive kinase inhibitors, medicinal chemists preferentially utilize the pyrazole scaffold because its geometry perfectly complements the amino acid backbone of the kinase hinge region. By bioisosterically replacing bulkier, more lipophilic benzene rings with pyrazole, researchers improve the drug-like properties (e.g., lower


, enhanced aqueous solubility) while increasing binding affinity and target residence time[1].

BindingModel Hinge Kinase Hinge Region Effect Target Kinase Inhibition Hinge->Effect Allosteric / ATP Blockade Pyrazole Pyrazole Core Donor NH (H-Bond Donor) Pyrazole->Donor Acceptor N (H-Bond Acceptor) Pyrazole->Acceptor Donor->Hinge Binds Backbone C=O Acceptor->Hinge Binds Backbone NH

Mechanistic binding model of pyrazole within the kinase hinge region.

Quantitative SAR & Efficacy

To appreciate the scope of the pyrazole scaffold, one must examine its proven clinical applications and the emerging pipeline of experimental molecules. The structural versatility allows for precise tuning against specific kinases.

Table 1: Representative FDA-Approved Pyrazole-Based Kinase Inhibitors
DrugTargetFDA Approval IndicationStructural Role of Pyrazole
Ruxolitinib JAK1 / JAK2Myelofibrosis / Polycythemia veraDirect hinge-binding and vector alignment
Crizotinib ALK / ROS1Non-small cell lung cancer (NSCLC)Core scaffold orienting lipophilic substituents
Avapritinib KIT / PDGFRAGastrointestinal stromal tumorsStabilizes the active conformation
Encorafenib BRAF V600EUnresectable melanomaModulates selectivity via H-bond networks

Recent medicinal chemistry campaigns demonstrate that 1,3,4-trisubstituted pyrazoles are achieving low-nanomolar potency across diverse targets, including TGF-βR1 and VEGFR-2, severely disrupting tumor angiogenesis and inducing apoptosis[2][3][4].

Table 2: Experimental IC50 Data for Emerging Pyrazole Derivatives
Compound IdentifierPrimary TargetInhibitory Potency (IC50)Key Structural SubstitutionSource
Compound 15 TGF-βR10.57 nM3-OMe-phenyl and pyridine moieties[2]
Compound 10e JAK2 / JAK3166 nM / 57 nM3-(4-phenyl-1H-imidazol-2-yl) framework[4]
Compound VIII VEGFR-297.0 nM1,3,4-trisubstituted pyrazole[3]
Compound 6p EGFR0.79 µMPyrazole amide modification[4]

Experimental Methodology: The Knorr Pyrazole Synthesis

While diverse multi-component strategies exist to assemble pyrazoles, the Knorr Pyrazole Synthesis (cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative) remains the foundational, highly reliable approach for generating therapeutic compound libraries[5].

The following step-by-step protocol for synthesizing 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one is designed as a self-validating system . Each phase contains a verifiable tollgate ensuring experimental integrity before progression.

Workflow S1 1. Reactant Assembly (β-Ketoester + Hydrazine) S2 2. Acid Catalysis (Glacial Acetic Acid) S1->S2 S3 3. Thermal Cyclocondensation (100°C, 1h) S2->S3 S4 4. In-Process Validation (3-Lane TLC Check) S3->S4 S5 5. Precipitation & Isolation (Ice Bath & Filtration) S4->S5 S6 6. Characterization (Melting Point & NMR) S5->S6

Self-validating experimental workflow for Knorr pyrazole synthesis.

Step-by-Step Protocol

Step 1: Reactant Assembly & Solvent Selection

  • Action: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol). Add 3 mL of 1-propanol[5].

  • Causality: 1-propanol is utilized as a protic solvent with a boiling point (~97°C) ideally suited to support the subsequent high-temperature condensation without prematurely evaporating. Hydrazine is added in stoichiometric excess to drive the reaction equilibrium toward completion.

Step 2: Acid Catalysis

  • Action: Add 3 drops of glacial acetic acid.

  • Causality: The acid catalyzes the formation of the initial hydrazone intermediate. By protonating the carbonyl oxygen of the β-ketoester, the electrophilicity of the carbon center is drastically increased, thus lowering the activation energy barrier for the nucleophilic attack by the hydrazine nitrogen[5].

Step 3: Thermal Cyclocondensation

  • Action: Transfer the vial to a hot plate and heat the stirred reaction mixture at approximately 100°C for 1 hour.

  • Causality: The thermal energy forces the intramolecular dehydration event. The secondary nitrogen of the hydrazone intermediate executes a nucleophilic attack on the neighboring ester carbonyl group, releasing a molecule of water and a molecule of ethanol to close the aromatic pyrazole ring.

Step 4: In-Process Self-Validation (TLC Gateway)

  • Action: After 1 hour, perform a 3-lane Thin-Layer Chromatography (TLC) assay using a 30% ethyl acetate / 70% hexane mobile phase. Lane 1: Ethyl benzoylacetate (starting material); Lane 2: Co-spot; Lane 3: Reaction mixture.

  • Validation Check: If Lane 3 demonstrates the complete absence of the starting material spot and the emergence of a new, lower-Rf product spot, the reaction is quantitatively complete[5]. Do not proceed to quenching unless this validation is confirmed.

Step 5: Quenching, Precipitation, and Isolation

  • Action: Add 10 mL of distilled water to the hot reaction with vigorous stirring. Remove from heat and place the vial in an ice bath to rapidly cool. Isolate the solid product via vacuum filtration using a Büchner funnel, washing the cake with cold water.

  • Causality: The addition of a highly polar anti-solvent (water) combined with the drastic reduction in temperature collapses the solubility profile of the hydrophobic pyrazole product, forcing immediate and robust crystallization.

Step 6: Terminal Characterization

  • Action: Air-dry the resultant solid. Determine the exact mass for percent yield calculations. Measure the melting point range and obtain an

    
    H-NMR spectrum.
    
  • Validation Check: The

    
    H-NMR must exhibit a characteristic broad singlet at >10 ppm (in DMSO-d
    
    
    
    ) confirming the presence of the defining N-H pyrazole proton.

Conclusion

The pyrazole framework is a masterclass in structural efficiency. By combining highly favorable bioisosteric traits, simultaneous hydrogen-bond donating and accepting capacities, and robust synthetic accessibility via protocols like the Knorr synthesis, pyrazole derivatives will remain at the vanguard of targeted medicinal chemistry. Future paradigm shifts in oncology and immunology rely deeply on optimizing the peripheral substitutions of this irreplaceable central core.

References

  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles Source: Benchchem URL:

  • [2] Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) Source: MDPI URL:

  • [3] Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review) Source: Novelty Journals URL:

  • [5] Knorr Pyrazole Synthesis Source: Chem Help Asap URL:

  • [4] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: ResearchGate URL:

  • [1] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL:

Sources

Methodological & Application

Application Note: Derivatization Strategies for 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid in SAR Campaigns

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Discovery Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the pyrazole nucleus represents a highly privileged scaffold, particularly when arrayed with heterocyclic substituents [1]. The compound 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is an extremely versatile intermediate used frequently in hit-to-lead (H2L) and lead optimization phases.

The structural architecture of this compound offers three distinct vectors for Structure-Activity Relationship (SAR) exploration:

  • The Pyridin-4-yl Motif (C3): Acts as a primary pharmacophore, typically serving as a hydrogen-bond acceptor. In kinase inhibitor design, this nitrogen frequently interacts with the hinge region of the ATP-binding pocket.

  • The Carboxylic Acid (C4): Serves as a prime derivatization point for amide coupling [2]. Converting the rigid acid into an extended amide allows researchers to probe solvent-exposed regions or deep hydrophobic pockets depending on the amine utilized.

  • The Pyrazole Nitrogen (N1/N2): Alkylation or arylation at the pyrazole nitrogen modulates the physicochemical properties (e.g., lipophilicity, topological polar surface area) and influences the conformational twist between the pyrazole and pyridine rings.

As an Application Scientist, I designed this guide to move beyond generic procedures. Here, we dissect the causality behind synthetic choices—such as overcoming regioselectivity hurdles during N-alkylation and mitigating dimerization during carboxyl activation—ensuring your library synthesis remains robust and self-validating.

Overall Derivatization Workflow

The synthetic divergence of 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid generally bifurcates into two parallel tracks: C4-amidation and N-alkylation.

SAR_Workflow Core 3-(pyridin-4-yl)-1H-pyrazole -4-carboxylic acid N_Alkylation N-Alkylation / Arylation (Alkyl-X, Base, DMF) Core->N_Alkylation Track A: N-Derivatization Amidation C4-Amide Coupling (R-NH2, HATU, DIPEA) Core->Amidation Track B: C-Derivatization SAR_Sub1 Lipophilic Sub-Pocket Exploration & ADME Tuning N_Alkylation->SAR_Sub1 SAR_Sub2 H-Bond Vector Extension & Target Specificity Amidation->SAR_Sub2 Lead Optimized Lead Compound (Enhanced PK/PD Profile) SAR_Sub1->Lead SAR_Sub2->Lead

Fig 1. Divergent SAR workflow for 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

C4-Amidation: Causality and Optimization

Forming amides directly from the pyrazole-4-carboxylic acid requires a judicious choice of coupling reagents. Pyrazole carboxylic acids possess distinct electronic characteristics; the electron-withdrawing nature of the adjacent pyridyl and pyrazole nitrogens can reduce the nucleophilicity of the intermediate active ester [3].

While EDC·HCl/HOBt is a classic choice, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is vastly superior for this specific scaffold. The inclusion of the 7-aza group in the HOAt leaving group provides an neighboring-group effect that accelerates the nucleophilic attack of sterically hindered amines.

Quantitative Data: Coupling Reagent Comparison

Table 1: Optimization of Amide Coupling for 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid using isopropylamine as a model nucleophile.

Coupling ReagentBaseSolventTemp (°C)Time (h)Avg. Yield (%)Causality / Observation
HATU DIPEADMF25288% Fastest kinetic profile; excellent for sterically encumbered amines.
EDC·HCl / HOBt TEADMF251662%Slower conversion; susceptible to hydrolysis of the active ester.
T3P (50% in EtOAc)DIPEAEtOAc801274%Requires thermal activation; clean reaction profile but moderate yield.
Oxalyl Chloride DMF (cat)DCM0 to 25445%Poor yield due to poor solubility of the acid chloride intermediate.
Mechanistic Logic

HATU_Mech Step1 1. Carboxylic Acid + DIPEA (Deprotonation to Carboxylate) Step2 2. HATU Activation (Formation of O-Atabenzotriazole ester) Step1->Step2 HATU Addition Step3 3. Amine Nucleophilic Attack (Accelerated by 7-aza effect) Step2->Step3 R-NH2 Addition Step4 4. Target Amide + HOAt by-product (Self-Validating LC-MS peak) Step3->Step4

Fig 2. HATU-mediated amidation pathway highlighting the 7-aza acceleration effect.

Protocol 1: General Procedure for HATU-Mediated Amidation

Objective: To generate a library of diverse amides with self-validating reaction completion.

Reagents:

  • 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to acid)

Step-by-Step Procedure:

  • Pre-activation: To a dried, argon-purged reaction vial, add the carboxylic acid (1.0 eq) and dissolve in anhydrous DMF.

  • Add DIPEA (3.0 eq). Causality Note: Excess base ensures the complete deprotonation of both the carboxylic acid and the pyrazole N-H, which is critical to prevent mixed anhydrides.

  • Add HATU (1.2 eq) in one portion. Stir the reaction mixture at room temperature for 15 minutes. The solution will typically transition to a pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add the appropriate amine (1.2 eq) to the activated mixture.

  • Validation & Monitoring: Stir at room temperature for 2 hours. Validate reaction completion by drawing a 5 µL aliquot, quenching in 100 µL of ACN/H2O (1:1), and analyzing via LC-MS. You should observe the complete disappearance of the starting mass and the emergence of the

    
     of the target amide.
    
  • Work-up: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL).
  • Wash the combined organic layers comprehensively with 5% aqueous

    
     (
    
    
    
    mL) to remove residual DMF. Dry over
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via reverse-phase preparative HPLC or silica gel chromatography (DCM/MeOH gradient).

N1/N2-Alkylation: Overcoming Regioselectivity Challenges

Because the 1H-pyrazole ring in this scaffold is asymmetrically substituted at the C3 and C4 positions, it exists as a pair of tautomers. Alkylating this system directly leads to a mixture of N1 and N2 regioisomers [4].

Causality behind regiocontrol: The C3-pyridyl group presents a distinct steric bulk compared to the C5 proton. Alkylation typically favors the less sterically hindered nitrogen (N1), but the ratio is highly dependent on the alkylating agent's size, the basicity of the conditions, and temperature. We leverage basicity and temperature to manipulate this ratio.

Quantitative Data: Regioselectivity Trends

Table 2: Regioselectivity of Pyrazole Alkylation based on Reaction Conditions.

Alkylating AgentBaseSolventTemp (°C)Regio-Ratio (N1:N2)Yield (%)
Iodomethane

DMF2560:4092%
Iodomethane

DMF075:2588%
Benzyl Bromide

DMF2585:1585%
2-Iodopropane

THF65>95:570%

Insight: Utilizing the larger cesium cation (


) enhances the solubility of the pyrazolate intermediate and often tightens regioselectivity toward the less hindered N1 position, particularly when deployed at lower temperatures.
Protocol 2: Regioselective N-Alkylation

Objective: To systematically alkylate the pyrazole core while maximizing analytical resolution of the resulting isomers.

Reagents:

  • 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid ester or amide (1.0 eq) (Note: Alkylation is generally performed post-amidation or on the ester to prevent side-reactions with the free carboxylic acid).

  • Alkyl Halide (e.g., Alkyl-I or Alkyl-Br) (1.5 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Anhydrous DMF (0.15 M)

Step-by-Step Procedure:

  • Deprotonation: Suspend the pyrazole starting material (1.0 eq) and

    
     (2.0 eq) in anhydrous DMF under an argon atmosphere. Stir at 0 °C for 30 minutes to form the pyrazolate anion.
    
  • Alkylation: Dropwise, add the alkyl halide (1.5 eq). Causality Note: Adding the electrophile slowly at 0 °C minimizes kinetic trapping and favors the thermodynamically stable, less sterically hindered N1-alkylated product.

  • Allow the reaction to warm to room temperature and stir for 4 to 12 hours.

  • Validation: Monitor by LC-MS. The N1 and N2 isomers will have identical

    
     masses but will distinctively resolve on a C18 reverse-phase column. The N1 isomer (sterically less hindered) typically elutes later than the N2 isomer due to greater exposed hydrophobic surface area.
    
  • Work-up: Pour the mixture into ice-cold water. If a precipitate forms, collect via vacuum filtration. If not, extract with EtOAc (

    
     mL), wash with water and brine, dry over 
    
    
    
    , and concentrate.
  • Separation: Carefully subject the crude mixture to flash column chromatography (using a slow gradient of Hexanes/EtOAc) to separate the N1 and N2 isomers. Verify the exact regiochemistry utilizing 2D-NOESY NMR, looking for a cross-peak between the newly added N-alkyl group and the pyrazole C5-H.

References

  • Suen, Y. F., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2015, 20(5), 8395-8408. [Link]

  • Sun, J., et al. "Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors." Pharmaceuticals, 2021, 14(4), 371.[Link]

  • Wu, Z., et al. "Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module." Journal of Agricultural and Food Chemistry, 2024.[Link]

  • Malinauskienė, V., et al. "Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine." Molecular Diversity, 2020, 24, 1235–1251.[Link]

Troubleshooting & Optimization

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common regioselectivity challenges encountered during their experiments. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower your research.

Troubleshooting Guide

This section addresses specific issues you might encounter in the laboratory, offering direct solutions and explanations.

Issue 1: My reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is producing a mixture of regioisomers. How can I improve the selectivity?

Underlying Cause: The formation of a regioisomeric mixture is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] The substituted hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two different pyrazole products that can be difficult to separate.[1] The outcome of this competition is governed by a delicate balance of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[3][4]

Troubleshooting Strategies:

  • Solvent Modification: The choice of solvent can dramatically influence the regiochemical outcome.[3][5]

    • Recommendation: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to significantly enhance regioselectivity, in some cases yielding a single detectable regioisomer, through their unique hydrogen-bonding properties.[1][3]

  • pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the nitrogen atoms in a substituted hydrazine, thereby influencing which nitrogen attacks and which carbonyl is attacked.[5]

    • Recommendation: Perform a screen of acidic and basic catalysts. A catalytic amount of a mineral acid (e.g., HCl, H₂SO₄) or a base (e.g., sodium acetate) can significantly alter the product ratio.[1]

  • Temperature Optimization: Lowering the reaction temperature can sometimes favor kinetic control, potentially leading to a higher selectivity for one regioisomer.[3]

Experimental Protocol: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol is adapted from methodologies proven to enhance regioselectivity.[5]

  • Materials:

    • Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)

    • Substituted hydrazine (1.1 equiv)

    • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to make a 0.2 M solution

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen fluorinated solvent.

    • With stirring, add the substituted hydrazine dropwise at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Issue 2: I am struggling with the regioselective N-alkylation of my unsymmetrical pyrazole, resulting in a mixture of N1 and N2 alkylated products. How can I control the regioselectivity?

Underlying Cause: Unsubstituted pyrazoles exist as tautomers, making the two nitrogen atoms electronically similar. This often leads to alkylation at both the N1 and N2 positions, producing a mixture of regioisomers that can be challenging to separate.[6][7][8] The regioselectivity of N-alkylation is influenced by steric hindrance, the choice of solvent, and the base/catalyst system used.[7][9]

Troubleshooting Strategies:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.

    • Recommendation: If the desired isomer is at the less hindered nitrogen, consider using a bulkier alkylating agent to increase selectivity.[7]

  • Solvent and Base System: The choice of solvent and base is critical for controlling regioselectivity.

    • For N1-Alkylation: A combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO is often effective for the regioselective N1-alkylation of 3-substituted pyrazoles.[7]

    • For N2-Alkylation: Magnesium-based catalysts, such as MgBr₂, have been shown to favor N2-alkylation.[7]

    • General Recommendation: Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[7] In some cases, sodium hydride (NaH) can prevent the formation of regioisomeric products.[7][9]

Experimental Protocol: Base-Mediated N-Alkylation of Pyrazole

  • Materials:

    • Substituted pyrazole (1.0 equiv)

    • Base (e.g., K₂CO₃, NaH) (1.2 equiv)

    • Alkylating agent (e.g., alkyl halide) (1.1 equiv)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), suspend the substituted pyrazole and the base in the anhydrous solvent.

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add the alkylating agent dropwise to the suspension.

    • Stir the reaction at the desired temperature (room temperature to 80°C) for 4-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in the Knorr pyrazole synthesis?

A1: The regioselectivity in the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is primarily dictated by two competing factors at the initial stage of the reaction: the electrophilicity of the two carbonyl carbons and the steric hindrance around them.[3][5]

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase the partial positive charge on a carbonyl carbon, making it more electrophilic and thus a more likely target for nucleophilic attack by the hydrazine.[1][5] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease electrophilicity.

  • Steric Effects: Bulky substituents near a carbonyl group will hinder the approach of the hydrazine, directing the attack to the less sterically crowded carbonyl group.[1][3]

The final product ratio is a result of the interplay between these electronic and steric influences.

G cluster_reactants Reactants cluster_factors Controlling Factors cluster_pathways Reaction Pathways cluster_products Products Diketone Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 Diketone->Attack_C1 Attack_C2 Attack at Carbonyl 2 Diketone->Attack_C2 Hydrazine Substituted Hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Steric Steric Hindrance (Bulky Groups) Steric->Attack_C1 Favors less hindered Electronic Electronic Effects (EWG/EDG) Electronic->Attack_C2 Favors more electrophilic Conditions Reaction Conditions (Solvent, pH, Temp) Conditions->Attack_C1 Conditions->Attack_C2 Isomer1 Regioisomer 1 Attack_C1->Isomer1 Isomer2 Regioisomer 2 Attack_C2->Isomer2

Caption: Factors influencing regioselectivity in Knorr pyrazole synthesis.

Q2: How can I definitively determine the structure of the regioisomers I have synthesized?

A2: Unambiguous characterization of pyrazole regioisomers is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques.

  • 1D NMR (¹H and ¹³C): While chemical shifts will differ between isomers, assigning the correct structure based on 1D NMR alone can be challenging without authentic standards.

  • 2D NMR (NOESY/ROESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are the gold standard for assigning regiochemistry.[1] These techniques detect through-space correlations between protons that are close to each other. By observing a correlation between a proton on the N-substituent and protons on a C-substituent, you can definitively determine their relative positions on the pyrazole ring.

Q3: Are there alternative synthetic routes that offer better inherent regioselectivity?

A3: Yes, when the classical Knorr synthesis fails to provide the desired regioselectivity, several alternative methods can be employed:

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method can offer complete regioselectivity and has a broad substrate scope.[10]

  • Synthesis from Enaminodiketones: The reaction of unsymmetrical enaminodiketones with certain substituted hydrazines, such as tert-butylhydrazine hydrochloride, can proceed with high regiospecificity, yielding a single isomer.[11]

  • 1,3-Dipolar Cycloadditions: The cycloaddition of diazo compounds with alkynes or other dipolarophiles can provide regioselective access to pyrazoles.[12][13][14]

G start Poor Regioselectivity Observed q1 Have you tried fluorinated solvents (TFE/HFIP)? start->q1 a1_yes Screen Acid/Base Catalysts q1->a1_yes Yes a1_no Change Solvent to TFE or HFIP q1->a1_no No q2 Is selectivity still poor? a1_yes->q2 a1_no->q2 a2_yes Consider Alternative Synthetic Route q2->a2_yes Yes a2_no Proceed with Optimized Conditions q2->a2_no No alt_routes e.g., from Tosylhydrazones or Enaminodiketones a2_yes->alt_routes

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.

Data Summary

The following table summarizes the impact of solvent choice on the regioselectivity of pyrazole formation, highlighting the significant improvement observed with fluorinated alcohols.

1,3-Diketone SubstrateHydrazineSolventRegioisomeric Ratio (A:B)Reference
1-(4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEthanol85:15[5]
1-(4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineTFE>99:1[5]
1-(4-nitrophenyl)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEthanol12:88[5]
1-(4-nitrophenyl)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineTFE1:99[5]
1-phenylbutane-1,3-dioneMethylhydrazineMethanol50:50[1]
1-phenylbutane-1,3-dioneMethylhydrazineHFIP>99:1[1]

Note: Regioisomer A and B assignments are specific to the cited literature.

References

  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Troubleshooting the reaction mechanism of pyrazole form
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
  • Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry.
  • Recent advances in the regioselective synthesis of Pyrazoles. Ewha Womans University.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Technical Support Center: Optimizing N-Alkyl
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Organic Chemistry Portal.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. Benchchem.
  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC.
  • One-Pot Four-Step Regioselective Preparation of Pyrazoles and Isoxazoles. Synfacts.
  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Deriv
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Deriv
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science.

Sources

identification of byproducts in 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, successfully synthesizing functionalized pyrazole scaffolds demands precise control over reaction microenvironments. The synthesis of 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid relies heavily on cyclocondensation, typically through a Vilsmeier-Haack or DMF-DMA intermediate, followed by basic saponification[1].

This guide bypasses basic recipes to focus on causality, mechanistic troubleshooting, and self-validating protocols , ensuring you achieve optimal yields while identifying and mitigating common failure points[2].

Synthesis Overview & Mechanistic Pathway

To construct the required C-C-N-N architecture without the need for expensive transition-metal cross-coupling, our recommended route utilizes the condensation of ethyl 3-oxo-3-(pyridin-4-yl)propanoate with


-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with hydrazine hydrate.

Workflow A Ethyl 3-oxo-3-(pyridin-4-yl) propanoate B Dimethylamino Enone Intermediate A->B DMF-DMA ∆, 80°C C Ethyl 3-(pyridin-4-yl) -1H-pyrazole-4-carboxylate B->C NH2NH2•H2O, AcOH EtOH, Reflux D 3-(pyridin-4-yl)-1H- pyrazole-4-carboxylic acid C->D LiOH (aq) / THF RT, 12h

Figure 1: Standard synthetic workflow for 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

Troubleshooting Guide & FAQs (Byproduct Identification)

When reactions deviate, analytical diagnostics (LC-MS) are your first line of defense. Below is our logic-driven framework for diagnosing byproducts.

LogicTree Root Impurity Detected (LC-MS / NMR) Q1 Mass [M+H]+ = 146? Root->Q1 Q2 Mass [M+H]+ = 218? Q1->Q2 No A1 Decarboxylation Byproduct Action: Lower Hydrolysis Temp Q1->A1 Yes A2 Unreacted Ester Action: Add THF Co-solvent Q2->A2 Yes A3 Acyclic Hydrazone Action: Add AcOH & Reflux Q2->A3 No (m/z > 218)

Figure 2: Troubleshooting logic tree for identifying synthesis byproducts by m/z.

Q: During the final saponification, I observe a major impurity at m/z 146 [M+H]+. What is the mechanism of this failure? A: This byproduct is 3-(pyridin-4-yl)-1H-pyrazole , resulting from thermal decarboxylation. Causality: Pyrazole-4-carboxylic acids are highly susceptible to decarboxylation. The electron-withdrawing nature of the adjacent pyridine ring stabilizes the intermediate carbanion (or transition state) formed during CO2 loss. Fix: Avoid harsh hydrolysis conditions like boiling NaOH. Instead, use LiOH in a THF/H2O mixture at ambient temperatures to preserve the carboxylate functionality[3].

Q: My LC-MS shows a persistent [M+H]+ = 218 peak after the basic workup. Why isn't the ester fully hydrolyzing? A: This indicates residual ethyl 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylate . Causality: The starting ester is highly lipophilic. If you attempt saponification in purely aqueous base, the ester drops out of solution as an oil or precipitate, effectively stalling the reaction at the phase boundary. Fix: Always maintain a 1:1 ratio of THF or Ethanol to Water. This ensures the ester remains fully solvated and accessible to hydroxide ions throughout the reaction duration.

Q: The cyclocondensation with hydrazine yielded a mixture containing an acyclic hydrazone intermediate. Why didn't it fully close? A: Causality: The enamine intermediate (formed from DMF-DMA) reacts with hydrazine to form a hydrazone, but subsequent intramolecular cyclization onto the enamine


-carbon mandates the elimination of dimethylamine. If the reaction pH is entirely neutral or basic, dimethylamine is a poor leaving group, trapping the acyclic intermediate[3].
Fix: Add a catalytic amount of glacial acetic acid. This protonates the dimethylamino group, turning it into an excellent leaving group (

) and driving the aromatization forward.

Analytical Validation Diagnostics

Compare your analytical data against these validated quantitative benchmarks to pinpoint specific structural deviations quickly.

Compound / ByproductStructural RoleExpected [M+H]+Key

H-NMR Diagnostic Shifts (DMSO-

)
Target Acid Final Product190.113.50 (br s, 1H, COOH), 8.65 (d, 2H, Py), 8.35 (s, 1H, Pz-H)
Ethyl Ester Synthetic Intermediate218.14.20 (q, 2H, CH

), 1.25 (t, 3H, CH

)
Decarboxylated Thermal Degradant146.17.85 (d, 1H, Pz-H5), 6.80 (d, 1H, Pz-H4)
Acyclic Hydrazone Incomplete Cyclization>218.1Sharp singlet at ~2.80 ppm (

)

Self-Validating Experimental Protocols

To guarantee reproducibility and mechanistic integrity, employ the following standardized protocols. Each contains internal visual/chemical checkpoints (self-validation) to prevent downstream propagation of errors.

Protocol A: Acid-Catalyzed Cyclocondensation
  • Dissolution: Suspend the dimethylamino enone intermediate (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise at room temperature. Follow immediately with glacial acetic acid (0.1 eq).

  • Reflux & Validation: Heat the reaction to 80°C (reflux). Self-validation step: The initially bright yellow solution must shift to a colorless or pale suspension within 2 hours as the fully aromatic pyrazole ester precipitates out.

  • Isolation: Cool the mixture to 0°C. Filter the resulting solid and wash with ice-cold ethanol to yield pure ethyl 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylate.

Protocol B: Controlled Saponification
  • Solvation: Dissolve the ethyl pyrazole ester in a 1:1 mixture of THF and deionized water. Self-validation step: The mixture must be completely transparent. If biphasic, add THF dropwise until a homogenous single phase is achieved.

  • Hydrolysis: Add LiOH•H

    
    O (2.5 eq) portion-wise. Stir at room temperature for 12 hours.
    
  • Reaction Check: Self-validation step: TLC (10% MeOH in DCM) must confirm the complete disappearance of the ester spot (R

    
     ~0.6) and the presence of a baseline UV-active spot.
    
  • Precipitation: Carefully adjust the aqueous layer to pH 4.5 using 1M HCl. Causality: pH 4.5 is near the isoelectric point of the product. Over-acidification (pH < 2) will protonate the basic pyridine nitrogen, causing the target acid to re-dissolve into the aqueous phase.

  • Drying: Filter the white solid and dry under vacuum at 40°C max (to prevent thermal decarboxylation).

References

1.[3] Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Source: PMC (nih.gov). URL: 2.[1] The synthesis of pyrazole derivatives using ethyl 5-(3-aryl-3-oxopropinyl)anthranilates. Source: ResearchGate. URL: 3.[2] Recent highlights in the synthesis and biological significance of pyrazole derivatives. Source: PMC (nih.gov). URL:

Sources

Technical Support Center: 2D-NMR Structural Elucidation of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Structural Analysis. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to assign the regiochemistry of pyrazole derivatives. N-alkylation of asymmetrical 1H-pyrazoles almost universally yields a mixture of regioisomeric products (e.g., 1,3- vs. 1,5-disubstituted pyrazoles)[1].

Attempting to assign these isomers using standard 1D ¹H-NMR is notoriously error-prone, as computational predictions and simple shielding/deshielding logic fail to account for complex substituent effects[2]. This guide provides a self-validating 2D-NMR framework to unequivocally determine pyrazole regiochemistry, moving beyond guesswork into definitive structural proof[2].

Diagnostic Workflow: Establishing a Self-Validating System

To ensure absolute trustworthiness in your structural assignments, no single experiment should be relied upon in isolation. Through-space proximity (NOESY) must always be cross-validated by through-bond connectivity (HMBC).

RegioisomerWorkflow Start Start: N-Alkylated Pyrazole COSY 1H-1H COSY & HSQC Map scalar couplings Start->COSY NOESY 1H-1H NOESY Analyze through-space COSY->NOESY Observe N-alkyl protons HMBC_C 1H-13C HMBC Analyze 3-bond C-H NOESY->HMBC_C No NOE observed Res1 1,5-Regioisomer Confirmed NOESY->Res1 Strong NOE to H-5 HMBC_N 1H-15N HMBC Resolve nitrogen shifts HMBC_C->HMBC_N Overlapping C3/C5 shifts HMBC_C->Res1 3J coupling to C-5 Res2 1,3-Regioisomer Confirmed HMBC_C->Res2 3J coupling to C-3 HMBC_N->Res1 Validates via N-1 shifts HMBC_N->Res2 Validates via N-2 shifts

Decision tree for identifying pyrazole regioisomers using 2D-NMR correlations.

Troubleshooting & FAQs

Q1: Why are the ¹H NMR signals for my unalkylated pyrazole starting material broad or completely missing? Causality & Solution: This is a classic symptom of annular prototropic tautomerism[3]. NH-pyrazoles undergo rapid proton exchange between N-1 and N-2 at room temperature. On the NMR timescale, this exchange broadens the signals of C-3 and C-5 (and their attached protons), sometimes to the point of disappearing[2][3]. Action: N-alkylation locks the tautomeric form, restoring sharp signals[3]. For analyzing the starting material, run Variable Temperature (VT) NMR at a lower temperature to "freeze" the tautomers, or switch from CDCl₃ to a strongly hydrogen-bonding solvent like DMSO-d₆ to slow the exchange rate[2].

Q2: I successfully alkylated my pyrazole. How do I definitively distinguish the 1,3-isomer from the 1,5-isomer using ¹³C HMBC? Causality & Solution: You must look for heteronuclear three-bond correlations (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). Because N-alkylation happens at N-1, the N-alkyl protons (e.g., N-CH₃ or N-CH₂) are three bonds away from the C-5 annular carbon[1].
Action: In a 1,5-regioisomer, the HMBC spectrum will reveal a strong correlation between the N-alkyl protons and the highly shielded C-5 pyrazole carbon[1]. In contrast, the 1,3-isomer will exhibit a three-bond correlation to the C-3 carbon.

Q3: My ¹H-¹³C HMBC data is inconclusive because the C-3 and C-5 quaternary carbons overlap. What is the fallback technique? Causality & Solution: In highly substituted systems, carbon chemical shifts can suffer from accidental isochrony due to inductive effects. The fallback is 2[2]. Pyrazoles possess a "pyrrole-like" nitrogen (N-1) and a "pyridine-like" nitrogen (N-2) with a massive ~100 ppm chemical shift difference[3][4]. Action: The "pyrrole-like" N-1 typically resonates upfield (approx. -160 to -240 ppm relative to nitromethane), while the "pyridine-like" N-2 resonates downfield (approx. -60 to -120 ppm)[3][4]. A correlation from a substituent proton to N-1 strongly designates substitution adjacent to the alkylated nitrogen (the 5-position)[3][5].

Q4: Can NOESY be used as standalone confirmation of my regiochemistry? Causality & Solution: No. While a strong Nuclear Overhauser Effect (NOE) between the N-alkyl protons and the adjacent ring proton (H-5) or 5-position substituent is excellent proof of proximity for a 1,5-isomer[3], the absence of an NOE does not definitively prove the 1,3-isomer. Conformational dynamics or relaxation artifacts can mask NOE signals. Action: To build a self-validating system, you must pair positive through-space identification (NOESY) with corroborating through-bond identification (HMBC)[6].

Step-by-Step Methodology: Regioisomer 2D-NMR Workflow

To execute these diagnostics successfully, ensure rigorous parameter optimization during your spectrometer setup[2][5].

Step 1: Sample Preparation

  • Dissolve 15–25 mg of the purified pyrazole regioisomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Note: Higher concentrations are required for ¹⁵N HMBC due to the low natural abundance of ¹⁵N (0.37%).[2]

  • Ensure the sample is free of paramagnetic impurities or residual metallic catalysts, which accelerate T₁ relaxation and destroy NOE/long-range coupling signals.

Step 2: ¹H-¹H NOESY Acquisition

  • Select a standard NOESY pulse sequence (e.g., noesygpphpp on Bruker systems).

  • Optimize Mixing Time (

    
    ):  For small molecule pyrazoles (MW < 500 Da), NOE buildup is in the extreme narrowing limit (
    
    
    
    ). Set the mixing time between 300 ms and 500 ms to maximize cross-peak intensity while avoiding spin diffusion.
  • Process with zero-filling and sine-bell apodization. Look for cross-peaks linking the N-alkyl group to annular substituents.

Step 3: ¹H-¹³C HMBC Setup

  • Set up the sequence (e.g., hmbcgplpndqf)[2].

  • Optimize for Long-Range Coupling: Set the long-range coupling constant (

    
    ) to 8 Hz , a standard optimal value for conjugated aromatic/heteroaromatic systems[2][5].
    
  • Analyze 3-bond correlations from the N-alkyl protons to the pyrazole backbone (C-5).

Step 4: ¹H-¹⁵N HMBC Setup

  • For heavily substituted pyrazoles where ¹³C HMBC fails, load the ¹H-¹⁵N HMBC sequence.

  • Optimize Coupling: Adjust the long-range coupling constant (

    
    ) parameter to 5–8 Hz [2][5].
    
  • Acquire a minimum of 64–128 scans per increment to overcome the low sensitivity of natural abundance ¹⁵N[2].

Quantitative Data Summary

For easy comparison during your spectral interpretation, refer to the expected correlation table below based on validated molecular standards[1][3]:

Diagnostic Feature1-Alkyl-3-Aryl Pyrazole (1,3-Isomer)1-Alkyl-5-Aryl Pyrazole (1,5-Isomer)Validating Experiment
Through-Space Proximity No NOE between N-alkyl and Aryl group.Strong NOE between N-alkyl and ortho-Aryl protons.¹H-¹H NOESY
Through-Bond (Carbon) N-alkyl correlates to C-3 (

).
N-alkyl correlates to C-5 (

).
¹H-¹³C HMBC
Through-Bond (Nitrogen) Aryl protons correlate to N-2 (pyridine-like).Aryl protons correlate to N-1 (pyrrole-like).¹H-¹⁵N HMBC
Typical ¹⁵N Shifts N-1: ~ -180 ppm N-2: ~ -80 ppmN-1: ~ -180 ppm N-2: ~ -80 ppm¹H-¹⁵N HMBC / HSQC

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. 5

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Publishing. 1

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem. 2

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. 3

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed. 6

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC. 4

Sources

Technical Support Center: Purification of Polar Pyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the purification of polar pyridine-containing compounds. These molecules are ubiquitous in pharmaceuticals and agrochemicals, yet their unique chemical properties often present significant challenges during chromatographic purification. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles and achieve optimal separation results.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Severe Peak Tailing and Poor Peak Shape

Symptoms: Your chromatogram shows asymmetrical peaks with a pronounced "tail." This leads to poor resolution between your target compound and impurities, making accurate quantification and isolation difficult.

Root Causes:

The primary culprit behind peak tailing for pyridine-containing compounds is their basic nature. The lone pair of electrons on the nitrogen atom readily interacts with acidic sites on the stationary phase, most notably with free silanol groups (Si-OH) on the surface of silica-based columns. This strong, secondary interaction is slow to dissociate, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak. Furthermore, residual metal impurities within the silica matrix can act as Lewis acids, chelating with the pyridine nitrogen and exacerbating the issue.

Solutions:

  • Mobile Phase Modification:

    • Addition of a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to your mobile phase (typically 0.1-0.5% v/v). These additives are stronger bases than pyridine and will preferentially interact with the active silanol sites, effectively masking them from your analyte.

    • pH Adjustment: Controlling the pH of the mobile phase is crucial. By lowering the pH (e.g., using formic acid or acetic acid to achieve a pH of 2.5-4.5), the pyridine nitrogen becomes protonated (pyridinium ion). This protonated form has a significantly reduced affinity for the acidic silanol groups, leading to improved peak symmetry.

  • Stationary Phase Selection:

    • End-Capped Columns: Opt for high-quality, end-capped columns. End-capping is a process where the residual silanol groups are chemically deactivated by reacting them with a small silylating agent. This reduces the number of available sites for secondary interactions.

    • Bidentate or Hybrid Stationary Phases: Consider using columns with bidentate C18 ligands or hybrid silica-polymer particles. These modern stationary phases offer better shielding of the underlying silica surface, providing superior peak shape for basic compounds even at neutral pH.

    • Alternative Chemistries: For highly polar pyridines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to reversed-phase chromatography. In HILIC, a polar stationary phase is used with a high concentration of organic solvent in the mobile phase, providing good retention for polar analytes.

Troubleshooting Workflow for Peak Tailing

G start Start: Peak Tailing Observed mod_mp Modify Mobile Phase start->mod_mp add_base Add Competing Base (e.g., 0.1% TEA) mod_mp->add_base check_peak Peak Shape Improved? add_base->check_peak adjust_ph Adjust pH (e.g., 0.1% Formic Acid) adjust_ph->check_peak yes Yes check_peak->yes no No check_peak->no change_col Change Column end_capped Use High-Quality End-Capped Column change_col->end_capped alt_chem Consider Alternative Chemistry (HILIC, etc.) end_capped->alt_chem end End: Optimized Separation alt_chem->end yes->end no->adjust_ph no->change_col

Caption: A flowchart for troubleshooting peak tailing of pyridine compounds.

Problem 2: Poor Retention on Reversed-Phase Columns

Symptoms: Your polar pyridine compound elutes very early in the chromatogram, close to or at the void volume, even with a highly aqueous mobile phase. This results in poor separation from other polar impurities.

Root Causes:

This issue is common for pyridine derivatives that are highly polar due to the presence of additional hydrophilic functional groups (e.g., -OH, -NH2, -COOH). In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase. Highly polar molecules have weak interactions with the stationary phase and are more soluble in the polar mobile phase, leading to rapid elution.

Solutions:

  • Switch to HILIC: As mentioned previously, HILIC is an ideal technique for retaining and separating very polar compounds. In HILIC, a polar stationary phase (e.g., bare silica, diol, or amide) is used with a mobile phase consisting of a high percentage of a non-polar solvent (like acetonitrile) and a small amount of an aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to retention.

  • Use a Polar-Embedded or Polar-Endcapped Column: These are specialized reversed-phase columns that have polar groups embedded within the alkyl chains or at the terminus. These polar groups enhance the "wettability" of the stationary phase, allowing it to be used with highly aqueous mobile phases without "dewetting" or phase collapse. This can provide a modest increase in retention for polar analytes compared to standard C18 columns.

  • Ion-Pair Chromatography: For ionizable pyridine compounds, adding an ion-pairing reagent (e.g., heptafluorobutyric acid for acidic pyridines or sodium dodecyl sulfate for basic pyridines) to the mobile phase can significantly increase retention. The ion-pairing reagent forms a neutral complex with the ionized analyte, which is more hydrophobic and interacts more strongly with the reversed-phase stationary phase.

Data Summary: Recommended Starting Conditions for HILIC

ParameterRecommended Starting Condition
Stationary Phase Bare Silica, Amide, or Diol phase
Mobile Phase A Acetonitrile
Mobile Phase B 10-20 mM Ammonium Formate or Ammonium Acetate in Water, pH 3-6
Initial Gradient 95% A, 5% B
Flow Rate 0.5 - 1.5 mL/min (for standard analytical columns)

Frequently Asked Questions (FAQs)

Q1: Why does my pyridine compound show a different retention time between runs?

A: This is often due to a lack of equilibration, especially when using mobile phase additives like TEA. Ensure the column is thoroughly flushed with the new mobile phase (at least 10-15 column volumes) before injecting your sample. Changes in mobile phase pH can also affect the ionization state of your compound and thus its retention, so ensure your buffers are accurately prepared.

Q2: Can I use a mass spectrometer (MS) with a mobile phase containing TEA?

A: While it is possible, TEA is a non-volatile base and can cause significant ion suppression in the MS source, reducing sensitivity. If MS detection is required, it is highly recommended to use volatile additives like formic acid, acetic acid, or ammonium hydroxide to control pH and improve peak shape.

Q3: My compound seems to be degrading on the column. What could be the cause?

A: The acidic silanol groups on the silica surface can sometimes catalyze the degradation of sensitive compounds. If you suspect on-column degradation, try using a column with a different stationary phase chemistry, such as a hybrid or polymer-based column, which has a less active surface. Also, ensure your mobile phase and sample are free from any reactive impurities.

Experimental Protocol: Mobile Phase Preparation for Improved Peak Shape

Objective: To prepare a mobile phase that minimizes peak tailing for a basic pyridine compound on a C18 column.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (reagent grade or higher)

  • Triethylamine (HPLC grade)

  • 0.22 µm membrane filters

Procedure:

  • Aqueous Component (Mobile Phase A):

    • Measure 998 mL of HPLC-grade water into a clean 1 L glass bottle.

    • Using a micropipette, add 1.0 mL of formic acid to the water. This will create a 0.1% formic acid solution with a pH of approximately 2.7.

    • Optional (for very basic compounds): Add 1.0 mL of triethylamine to the solution. This will act as a competing base.

    • Mix thoroughly and sonicate for 10-15 minutes to degas.

    • Filter the solution through a 0.22 µm membrane filter.

  • Organic Component (Mobile Phase B):

    • Measure 1 L of HPLC-grade acetonitrile into a clean 1 L glass bottle.

    • Sonicate for 10-15 minutes to degas.

    • Filter the solution through a 0.22 µm membrane filter.

  • HPLC Setup:

    • Place the prepared mobile phases into your HPLC system.

    • Purge the system thoroughly with the new mobile phases.

    • Equilibrate the column with your initial gradient conditions for at least 15 minutes before the first injection.

Mechanism of Action Diagram

G cluster_0 Without Mobile Phase Modifier cluster_1 With Competing Base (TEA) silanol Si-OH (Acidic Silanol) interaction Strong Secondary Interaction (Leads to Tailing) silanol->interaction pyridine Pyridine (Basic Analyte) pyridine->interaction silanol_b Si-OH masking Masking of Silanol Site silanol_b->masking pyridine_b Pyridine tea TEA (Competing Base) tea->masking

Technical Support Center: Analytical Purity Assessment of 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization of 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. This compound presents a unique triad of analytical challenges: a basic pyridine nitrogen, an amphoteric pyrazole ring subject to prototropic tautomerism, and an acidic carboxylic acid moiety. Its highly polar, zwitterionic nature frequently leads to issues such as severe peak tailing, poor retention, and tautomeric peak splitting during chromatographic analysis.

This guide is engineered for scientists and drug development professionals, providing causality-driven troubleshooting, optimized step-by-step protocols, and actionable data to ensure rigorous purity validation.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why do I observe severe peak tailing for this compound on a standard C18 reverse-phase column? A1: Peak tailing for nitrogen-containing heterocycles like pyridine and pyrazole is primarily driven by secondary retention mechanisms. While the hydrophobic carbon skeleton interacts with the C18 phase, the basic nitrogen atoms interact strongly with unreacted, exposed silanol (Si–OH) groups on the silica support matrix[1]. Free silanols are highly acidic, and at a neutral mobile phase pH, they are ionized (Si–O⁻). The positively charged basic nitrogens of your analyte will bind to these sites, disrupting the ideal Gaussian peak shape and elongating the trailing edge[2]. Resolution: Operate at a lower mobile phase pH (e.g., pH < 3.0) to protonate the silanol groups and neutralize their charge, or utilize a highly deactivated, fully end-capped column designed specifically to prevent basic-compound tailing[2].

Q2: My analyte elutes completely in the void volume (


). How can I improve its retention? 
A2:  3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a highly polar, hydrophilic compound. In traditional reverse-phase liquid chromatography (RPLC), such polar compounds exhibit minimal hydrophobic interaction with the stationary phase and are swept out with the mobile phase.
Resolution: Shift to a mixed-mode chromatography column (incorporating both reverse-phase and ion-exchange ligands)[3], or employ Hydrophilic Interaction Liquid Chromatography (HILIC). If you must use RPLC, ensure your mobile phase is highly aqueous (start at 1-2% organic modifier) and use a polar-embedded or AQ-type C18 column resistant to phase collapse under 100% aqueous conditions.

Q3: I see a split peak or a "shoulder" in my chromatogram, but LC-MS confirms both peaks share the exact same mass (


). Is my sample degrading? 
A3:  It is highly unlikely to be degradation. The pyrazole ring undergoes prototropic tautomerism (rapid migration of a proton between the two adjacent nitrogen atoms). Furthermore, the presence of multiple ionizable groups (pyridine, pyrazole, and carboxyl) means zwitterionic interconversion can occur. If the rate of these interconversions is roughly equal to the chromatographic timescale, you will observe peak broadening or splitting.
Resolution: This is a classic buffer capacity failure. Ensure the mobile phase pH is maintained at least 2 units away from the compound's pKa values, and increase the buffer concentration (e.g., 10–20 mM ammonium formate) to lock the molecule into a single predominant ionization state.

Q4: Can I use Phosphoric Acid in the mobile phase if I plan to transition the method to an LC-MS system? A4: No. While phosphoric acid provides excellent pH buffering and effectively sharpens peaks by suppressing silanol ionization, it is non-volatile and will rapidly contaminate and foul the mass spectrometer's ion source. For mass spectrometry compatibility, replace phosphoric acid with volatile additives such as 0.1% formic acid or trifluoroacetic acid (TFA)[3].

Part 2: Logical Workflow for Chromatographic Optimization

G Start Analyze 3-(pyridin-4-yl)- 1H-pyrazole-4-carboxylic acid Symptom1 Symptom: Severe Peak Tailing Start->Symptom1 Symptom2 Symptom: Elution in Void Volume Start->Symptom2 Symptom3 Symptom: Split Peak / Shoulder Start->Symptom3 Cause1 Cause: Basic N interacting with acidic silanols Symptom1->Cause1 Cause2 Cause: High compound polarity; Low hydrophobic interaction Symptom2->Cause2 Cause3 Cause: Pyrazole tautomerism or partial ionization Symptom3->Cause3 Fix1 Action: Lower pH to <3.0 Use fully end-capped C18 Cause1->Fix1 Fix2 Action: Switch to HILIC or Mixed-Mode (e.g., R1) Column Cause2->Fix2 Fix3 Action: Increase buffer capacity Lock pH 2 units from pKa Cause3->Fix3 Success Robust, Symmetrical Peak Profile Fix1->Success Fix2->Success Fix3->Success

Troubleshooting workflow for 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid chromatography.

Part 3: Quantitative Data & Method Parameters

To achieve a self-validating, robust separation, refer to the optimized parameters summarized in the table below. This table contrasts the consequences of poorly chosen conditions against the targeted solutions required for zwitterionic purity assessment.

Analytical ParameterSub-optimal Condition (Do Not Use)ConsequenceOptimized ConditionRationale / Causality
Column Selection Standard bare silica or non-end-capped C18Irreversible adsorption; extreme tailing.Mixed-mode C18 (e.g., Newcrom R1) or base-deactivated C18Reduces secondary interactions via very low silanol activity[4].
Mobile Phase pH pH 5.0 - 7.0 (Unbuffered water)Unpredictable retention times; peak splitting due to tautomerism.pH ~2.5 (e.g., 0.1% Formic Acid)Fully protonates basic groups and protonates/neutralizes silanols[2].
Sample Diluent 100% AcetonitrileSample precipitates at column head; split peaks.5% DMSO in Initial Mobile PhaseOvercomes strong intermolecular hydrogen bonding; matches gradient start.
Detector (UV) 210 nm onlyHigh baseline noise; solvent interference.254 nm and 280 nmMaximizes the conjugated π-system absorbance of the pyridine/pyrazole rings.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Optimized HPLC-UV Purity Assessment

This method utilizes an acidic mobile phase to actively suppress the ionization of residual silanol sites, ensuring sharp, symmetrical peaks for basic pyrazole-carboxylic acids[3].

Reagents & Materials:

  • Column: Phenomenex Kinetex® 2.6 µm Polar C18, 100 x 4.6 mm (or equivalent end-capped, base-deactivated column).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (

    
    ).
    
  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (

    
    ).
    
  • Sample Diluent: 90% Mobile Phase A / 10% DMSO.

Step-by-Step Procedure:

  • Preparation of the Analytical Standard: Accurately weigh 5.0 mg of 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. Dissolve first in 0.5 mL of DMSO to disrupt crystal lattice hydrogen bonds. Sonicate for 2 minutes. Dilute to a final volume of 5.0 mL using Mobile Phase A (Final concentration: 1.0 mg/mL).

  • System Equilibration: Purge the HPLC system and equilibrate the column with 98% Mobile Phase A / 2% Mobile Phase B at a flow rate of 1.0 mL/min for 15 column volumes (approx. 15 minutes). Monitor the baseline at 254 nm until stable.

  • Gradient Program execution:

    • 0.0 - 2.0 min: 2% B (Isocratic hold to retain polar analyte)

    • 2.0 - 10.0 min: Ramp 2% B to 60% B

    • 10.0 - 12.0 min: Ramp 60% B to 95% B (Wash phase)

    • 12.0 - 12.1 min: Return to 2% B

    • 12.1 - 16.0 min: Re-equilibration at 2% B

  • Injection: Inject 5 µL of the sample standard. Ensure the needle wash solution is highly aqueous (e.g., 10% Methanol) to prevent precipitation in the autosampler needle.

  • Data Analysis: Integrate the main peak at 254 nm. Evaluate the peak asymmetry factor (

    
    ); a robust method will yield an 
    
    
    
    between 1.0 and 1.2[2]. Reject runs where the
    
    
    exceeds 1.5, as this indicates column degradation or frit blockage.
Protocol 2: Identity Confirmation via LC-MS (ESI+)

The zwitterionic nature of the compound makes it highly amenable to Electrospray Ionization (ESI). Positive mode will readily protonate the basic pyridine/pyrazole nitrogens.

Step-by-Step Procedure:

  • Mobile Phase Transition: Ensure absolutely no non-volatile buffers (like phosphate) are in the system. Use the Formic Acid protocol described above, as formic acid acts as an excellent proton donor for ESI+[3].

  • Source Optimization: Set the drying gas temperature to 300°C and capillary voltage to 3.0–3.5 kV.

  • Mass Acquisition: Scan from

    
     100 to 500.
    
  • Interpretation: Extract the chromatogram for the expected

    
     ion. For 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (Exact Mass: 189.05), you must observe a strong 
    
    
    
    190.06 peak. Check the baseline for dimeric adducts
    
    
    at
    
    
    379.11, which frequently form due to strong hydrogen bonding if the source temperature is too low.

References

  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Available at: [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. Available at: [Link]

Sources

Validation & Comparative

Unambiguous Spectroscopic Assignment of 3- vs. 5-Substituted Pyrazole Regioisomers: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, I frequently encounter discovery programs derailed by the misassignment of heterocyclic regioisomers. The synthesis of pyrazoles—often via the condensation of asymmetrical 1,3-diketones with substituted hydrazines or the direct N-alkylation of tautomeric 3(5)-substituted pyrazoles—inevitably yields a mixture of 1-alkyl-3-substituted and 1-alkyl-5-substituted regioisomers 1. Resolving these is not mere synthetic bookkeeping; regioisomers exhibit vastly different target affinities, physicochemical properties, and intellectual property landscapes 2.

While many chemists default to 1D NMR or 2D NOESY for structural confirmation, relying solely on these methods introduces a critical vulnerability. This guide objectively compares the standard analytical methodologies and establishes why


H-

N Heteronuclear Multiple Bond Correlation (HMBC) serves as the gold standard for definitive, self-validating regioisomer assignment.

Methodological Comparison: Spectroscopic Techniques

The Baseline: 1D H and C NMR (High Risk)

Historically, the distinction between 3- and 5-substituted pyrazoles relied on empirical chemical shift rules. In


H NMR, the H-4 proton of the 1,5-isomer typically resonates slightly downfield compared to the 1,3-isomer due to the anisotropic de-shielding effect of the adjacent 5-substituent.
  • The Causality Failure: These empirical rules shatter when structurally complex, electron-withdrawing, or dynamic substituents are introduced. Magnetic anisotropy is highly dependent on conformation; thus, substituting an alkyl group with an aryl or heteroaryl moiety can invert the expected shift trends, rendering 1D NMR entirely unreliable for de novo assignments.

The Workhorse: 2D NOESY / ROESY (Moderate Risk)

Nuclear Overhauser Effect Spectroscopy (NOESY) maps spatial proximity (typically < 5 Å) via dipole-dipole cross-relaxation. In a 1-alkyl-5-substituted pyrazole, NOESY should reveal a spatial correlation between the N1-alkyl protons and the protons of the C5-substituent. Conversely, the 1-alkyl-3-substituted isomer will show a correlation between the N1-alkyl group and the H-5 ring proton.

  • The Causality Failure: NOESY assumes the presence of NOE-active protons on the substituent. If the C3/C5 substituent is a nitro, cyano, or sterically constrained halogen group, the crucial spatial correlation is completely absent. Furthermore, rapid rotational dynamics of bulky substituents can average out NOE signals, yielding ambiguous or "phantom" cross-peaks that mislead the structural assignment.

The Gold Standard: H- N HMBC (Zero Risk)

Unlike NOESY, which relies on proximity,


H-

N HMBC relies on immutable through-bond scalar couplings (J-couplings). Pyrazoles possess two distinct nitrogen atoms:
  • N1 (pyrrole-like): The nitrogen bearing the alkyl group, resonating at highly shielded chemical shifts (approx.

    
     to 
    
    
    
    ppm relative to CH
    
    
    NO
    
    
    ) 3.
  • N2 (pyridine-like): The unalkylated,

    
    -hybridized nitrogen, resonating significantly further downfield (approx. 
    
    
    
    to
    
    
    ppm) 3.

By tracing the


 (three-bond) correlations from the protons of the C-substituent (R-group) to these distinctly shifted nitrogens, the regiochemistry is unambiguously locked. A substituent at C3 will show a 3-bond correlation to the pyridine-like N2, while a substituent at C5 will show a 3-bond correlation to the pyrrole-like N1 4.
Quantitative Performance & Diagnostic Data Comparison

Table 1: Performance Comparison of Spectroscopic Methodologies

FeatureStandard 1D NMR (

H/

C)
2D NOESY / ROESY2D

H-

N HMBC
Primary Output Chemical shifts & integralsThrough-space spatial proximityThrough-bond atomic connectivity
Causality Mechanism Electronic shieldingDipole-dipole cross-relaxationScalar J-coupling (

)
Reliability LowModerateHigh (Definitive)
Limitations Unpredictable anisotropic effectsFails if substituent lacks protonsRequires higher sample concentration

Table 2: Diagnostic


H-

N HMBC Coupling Signatures for Regioisomer Assignment
RegioisomerN1 Shift (Ref: CH

NO

)
N2 Shift (Ref: CH

NO

)
R-Group

Correlation
Ring Proton

/

Correlations
1-Alkyl-3-R-pyrazole

-170 ppm

-70 ppm
Correlates to N2 (-70 ppm)H-5:

to N1,

to N2
1-Alkyl-5-R-pyrazole

-170 ppm

-70 ppm
Correlates to N1 (-170 ppm)H-3:

to N2,

to N1

Experimental Workflow and Regioisomer Decision Logic

To visualize the self-validating analytical system, the workflow for distinguishing the regioisomers via natural abundance


H-

N HMBC is mapped out below.

PyrazoleHMBC Start Synthesized N-Alkyl Pyrazole Regioisomers Acquire Acquire 1H-15N HMBC (Natural Abundance) Start->Acquire Identify Identify Nitrogen Shifts (vs CH3NO2) N1 (pyrrole-like) ≈ -170 ppm N2 (pyridine-like) ≈ -70 ppm Acquire->Identify Analyze Analyze 3-bond (³J) correlations from R-group protons Identify->Analyze Isomer3 R-group correlates to N2 Ring H-5 correlates to N1 Analyze->Isomer3 ³J N-H to N2 (-70 ppm) Isomer5 R-group correlates to N1 Ring H-3 correlates to N2 Analyze->Isomer5 ³J N-H to N1 (-170 ppm) Res3 Assigned: 1-Alkyl-3-Substituted Isomer3->Res3 Res5 Assigned: 1-Alkyl-5-Substituted Isomer5->Res5

Figure 1. Logic flow for assigning N-substituted pyrazole regioisomers via 1H-15N HMBC.

Experimental Protocol: Natural Abundance H- N HMBC Acquisition

Because


N has a remarkably low natural isotopic abundance (0.37%), standard 1D acquisition is impractical. Instead, inverse-detected 2D 

H-

N HMBC leverages the high gyromagnetic ratio of the highly abundant

H nucleus to boost sensitivity 4. This exact protocol provides a self-validating framework for assignment.
Step 1: Sample Preparation
  • Action: Dissolve 15–25 mg of the purified pyrazole sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl

    
     or DMSO-
    
    
    
    ).
  • Causality: High sample concentration is strictly required to achieve a viable signal-to-noise (S/N) ratio for natural abundance

    
    N. Transfer the solution to a high-quality 5 mm NMR tube to minimize magnetic susceptibility artifacts and guarantee optimal shimming.
    
Step 2: Probe and Instrument Setup
  • Action: Insert the sample into an NMR spectrometer (preferably

    
     400 MHz) equipped with a z-gradient inverse or CryoProbe. Allow the sample temperature to equilibrate to 298 K.
    
  • Causality: Cryogenically cooled probes dramatically reduce thermal noise in the receiver coils, accelerating the acquisition of insensitive heteronuclei by up to a factor of four.

Step 3: Pulse Sequence Parameterization (Critical Step)
  • Action: Select a gradient-selected

    
    H-
    
    
    
    N HMBC pulse sequence (e.g., hmbcgplpndqf for Bruker platforms).
  • Action: Calibrate the long-range coupling evolution delay based on an assumed

    
     value of 5–8 Hz .
    
  • Causality: In pyrazoles, both the

    
     and 
    
    
    
    couplings typically fall within this narrow 5–8 Hz window. Setting the evolution delay (usually parameterized as
    
    
    ) to optimize for
    
    
    Hz ensures that the magnetization optimally evolves into anti-phase coherence before the mixing pulse. Incorrect calibration here will cause complete signal nulling, resulting in false negatives.
Step 4: Acquisition Parameters
  • Action: Set the

    
    H spectral width to encompass all relevant proton resonances (typically 10–12 ppm).
    
  • Action: Set the

    
    N spectral width to 
    
    
    
    ppm, centered roughly at
    
    
    ppm (assuming a nitromethane external standard reference of 0 ppm).
  • Action: Acquire 1024 data points in the direct dimension (F2,

    
    H) and a minimum of 128 to 256 increments in the indirect dimension (F1, 
    
    
    
    N), applying 16–64 scans per increment based on exact sample concentration.
Step 5: Processing & Structural Validation
  • Action: Process the raw FID utilizing a squared sine-bell window function in both dimensions to enhance resolution prior to Fourier transformation.

  • Causality: You will observe two distinct nitrogen tracks. The signal near

    
     ppm is the N1 pyrrole-like nitrogen, while the signal near 
    
    
    
    ppm is the N2 pyridine-like nitrogen. Orthogonal validation is achieved by ensuring that the N1-alkyl protons exhibit a clear
    
    
    correlation to the
    
    
    ppm nitrogen, creating an anchor point to which all substituent correlations (R-group and ring protons) can be robustly compared.

References

1.[3] Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH (PubMed Central). 2.[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. 3.[4] Utilizing Long-Range 1H-15N 2D NMR Spectroscopy in Chemical Structure Elucidation. ResearchGate. 4.[2] 3,4-Diphenyl-1H-pyrazol-5-amine | High-Quality. Benchchem.

Sources

A Researcher's Guide to Assessing the Drug-Likeness of 3-(Pyridin-4-yl)-1H-Pyrazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs for a wide range of diseases, from cancer to inflammatory conditions.[1][2][3][4] Its metabolic stability and versatile structure make it a "privileged scaffold" in drug discovery.[1][2] This guide focuses on a specific, promising subclass: 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid derivatives. These compounds merge the beneficial attributes of the pyrazole core with the hydrogen bonding capabilities and polarity of the pyridine and carboxylic acid moieties, creating a rich chemical space for therapeutic innovation.[5][6][7]

However, a novel structure's therapeutic potential is moot if it cannot reach its target in the body. This is the essence of "drug-likeness"—a qualitative concept that balances a compound's physicochemical properties to ensure it possesses favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.[8][9] Poor ADME properties are a leading cause of costly late-stage failures in drug development.

This guide provides a comprehensive framework for researchers to assess and optimize the drug-likeness of 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid derivatives. We will move from foundational, rule-based in silico predictions to rigorous experimental validation, explaining the causality behind each step and providing actionable protocols. Our objective is to equip you with the tools and rationale to confidently select and refine candidates with a higher probability of clinical success.

Part I: The Foundational In Silico Assessment

The first pass in drug-likeness assessment is computational. These methods are rapid, cost-effective, and require only the chemical structure, making them ideal for screening large virtual libraries or prioritizing early-stage synthetic targets.

Lipinski's Rule of Five: The Industry Standard

Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" (Ro5) is a foundational guideline for estimating the oral bioavailability of a drug candidate.[8][9][10] The rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic, allowing them to pass through biological membranes via passive diffusion.[8][11]

A compound is generally considered to have favorable oral bioavailability if it violates no more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Larger molecules diffuse more slowly and may have poor membrane permeability.[10]

  • Octanol-Water Partition Coefficient (LogP) ≤ 5: LogP is a measure of lipophilicity. While some lipophilicity is needed to cross lipid membranes, excessively high values can lead to poor aqueous solubility and trapping in fatty tissues.[12]

  • Hydrogen Bond Donors (HBD) ≤ 5: The count of all N-H and O-H bonds. Too many hydrogen bonds can hinder a molecule's ability to cross a lipid bilayer.[8][10]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The count of all nitrogen and oxygen atoms.[8][10]

Let's analyze the parent scaffold, 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid , and a few hypothetical derivatives to see how minor structural modifications can impact their Ro5 profile.

Table 1: Calculated Lipinski's Rule of Five Parameters for Exemplar Derivatives

Compound NameStructureMW (Da)cLogPHBDHBARo5 Violations
3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acidO=C(O)c1cn[nH]c1c2ccncc2203.180.95250
Methyl 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylateCOC(=O)c1cn[nH]c1c2ccncc2217.201.35150
3-(pyridin-4-yl)-1H-pyrazole-4-carboxamideNC(=O)c1cn[nH]c1c2ccncc2202.190.30250
N-Benzyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamideO=C(NCc1ccccc1)c2cn[nH]c2c3ccncc3292.322.50250

Note: cLogP (calculated LogP) values are estimates generated by computational models. These serve as excellent initial guides but require experimental validation.

As shown, the core scaffold and its simple amide/ester derivatives comfortably fall within Lipinski's guidelines. This provides an excellent starting point for more complex substitutions. Researchers can use numerous open-access web servers like SwissADME or PreADMET to perform these calculations.[11][13]

Workflow for In Silico Drug-Likeness Assessment

The following diagram illustrates a logical workflow for the initial computational screening of a library of derivatives.

G cluster_0 Step 1: Library Design cluster_1 Step 2: Computational Filtering cluster_2 Step 3: Prioritization cluster_3 Step 4: Experimental Validation start Design Virtual Library of Pyrazole Derivatives ro5 Calculate Lipinski's Rule of Five (Ro5) (MW, cLogP, HBD, HBA) start->ro5 other_desc Calculate Other Key Descriptors (TPSA, Rotatable Bonds) ro5->other_desc filter_ro5 Filter Compounds: Violations ≤ 1 ? other_desc->filter_ro5 filter_ro5->start  No (Redesign) prioritize Prioritize Candidates for Synthesis filter_ro5->prioritize  Yes synthesis Synthesize Prioritized Compounds prioritize->synthesis G start Active Compound with Ro5 Violation mw_check MW > 500 ? start->mw_check logp_check LogP > 5 ? mw_check->logp_check No mw_sol Solutions: - Remove bulky, non-essential groups - Use smaller, bioisosteric replacements - Deconstruct to a smaller core mw_check->mw_sol Yes hbd_check HBD > 5 ? logp_check->hbd_check No logp_sol Solutions: - Add polar groups (e.g., -OH, -NH2) - Replace lipophilic groups (e.g., -CF3, -Ph)  with more polar ones - Incorporate heteroatoms (N, O) logp_check->logp_sol Yes hbd_sol Solutions: - Methylate -NH or -OH groups - Replace -NH2 with N(Me)2 - Convert carboxylic acid to ester/amide hbd_check->hbd_sol Yes end_node Optimized Lead (Re-evaluate) hbd_check->end_node No mw_sol->logp_check logp_sol->hbd_check hbd_sol->end_node

Sources

benchmarking the performance of 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid in specific assays

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in Fragment-Based Drug Discovery (FBDD), assessing a new molecular scaffold requires evaluating more than just its biological activity; one must understand the biophysical mechanism of its engagement. 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a highly specialized fragment building block utilized extensively in the development of therapies for severe neurodegenerative and seizure disorders.

This guide provides a comprehensive benchmarking framework for evaluating this pyrazole-based pharmacophore against alternative scaffolds. We focus specifically on its role in inhibiting Cholesterol 24-hydroxylase (CYP46A1 or CH24H) , a brain-specific cytochrome P450 enzyme responsible for converting cholesterol to 24S-hydroxycholesterol (24HC).

Mechanistic Rationale of the Scaffold

Identifying selective CYP46A1 inhibitors requires a delicate balance of direct metal coordination and strict steric constraints. The 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid scaffold provides a highly effective vector for structure-based drug design [1, 2]:

  • The Pyridine Ring: Acts as a "warhead" that penetrates the catalytic center, with the nitrogen atom forming a direct coordinate (Type II) bond with the heme iron.

  • The Pyrazole-4-carboxylic Acid Core: Provides a rigid geometry that locks the fragment into the narrow hydrophobic pocket under Helix F of the enzyme. The pyrazole NH offers a localized hydrogen-bond donor vector, a distinct advantage over simple bipyridine analogs, enabling interaction with specific surrounding residues like Gly369.

CYP46A1_Pathway Chol Cholesterol CYP CYP46A1 (CH24H) Enzyme Chol->CYP Substrate Binding HC 24S-Hydroxycholesterol (24HC) CYP->HC Hydroxylation Glut Glutamatergic Signaling HC->Glut NMDA Modulation Inhib 3-(pyridin-4-yl)-1H-pyrazole- 4-carboxylic acid Inhib->CYP Heme Coordination

CYP46A1 pathway illustrating cholesterol conversion and targeted pyrazole-based heme coordination.

Analytical Workflow & Methodologies

To accurately benchmark this fragment against its structural analogs (such as the bipyridine core of Soticlestat), we utilize a multi-tiered validation workflow.

Benchmarking_Workflow Step1 Fragment Lead Synthesis & Preparation Step2 CYP46A1 Enzymatic Assay (LC-MS/MS 24HC Quantitation) Step1->Step2 Step3 Surface Plasmon Resonance (SPR) (Heme-coordination Kinetics) Step2->Step3 Step4 Off-Target CYP Profiling (CYP3A4, CYP2D6 Selectivity) Step3->Step4 Step5 X-ray Crystallography (Binding Pose Confirmation) Step4->Step5

Benchmarking workflow integrating enzymatic screening, biophysical kinetics, and off-target profiling.

Protocol 1: Recombinant CYP46A1 Enzymatic Assays via LC-MS/MS

Rationale & Causality: High-throughput CYP assays often rely on fluorogenic substrates (such as BOMCC). However, highly conjugated heterocyclic fragments like pyrazoles frequently exhibit intrinsic autofluorescence or optical quenching, leading to severe false positives. To eliminate this artifact, we benchmark using direct liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantitation of the natural product, 24S-hydroxycholesterol.

Self-Validating Step-by-Step System:

  • Reaction Assembly: In a 96-well microtiter plate, combine 10 nM recombinant human CYP46A1, 20 µM cholesterol substrate, and a dilution series of the pyrazole compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase).

    • Causality Check: CYPs require constant electron transfer to function. Pre-formed NADPH degrades rapidly in aqueous solutions at 37°C, which artificially truncates the linear phase of the enzymatic rate. A regenerating system ensures a steady-state kinetic environment for true IC₅₀ derivation.

  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction aggressively using 3 volumes of ice-cold acetonitrile spiked with 100 nM of 24HC-d7 (deuterated internal standard).

    • Self-Validation Check: The internal standard corrects for well-to-well variability in protein precipitation and MS ionization suppression. If the internal standard peak area deviates by >15% across the plate, the data point is flagged and discarded.

  • Quantitation: Centrifuge to pellet proteins and analyze the supernatant via a triple-quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Plot the 24HC/24HC-d7 ratio against compound concentration using a 4-parameter logistic fit.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale & Causality: Enzymatic IC₅₀ only provides a snapshot of potency. For fragments coordinating directly to a metal center (heme iron), off-rates (


) often dictate the eventual in vivo efficacy. SPR is chosen over Isothermal Titration Calorimetry (ITC) because it requires significantly less target protein and offers superior real-time kinetic resolution.

Self-Validating Step-by-Step System:

  • Surface Preparation: Activate a CM5 sensor chip via standard EDC/NHS chemistry. Immobilize histidine-tagged recombinant CYP46A1 to achieve a density of ~3000 Response Units (RU).

    • Causality Check: We immobilize the massive CYP46A1 protein rather than the fragment. Because the pyrazole fragment is low molecular weight (<200 Da), binding to an immobilized small molecule would yield an undetectable mass-change signal. Immobilizing the target ensures a robust signal-to-noise ratio.

  • System Calibration: Inject a known clinical reference inhibitor (e.g., Voriconazole) at saturating concentrations. This validates the theoretical

    
     and confirms the enzyme's active site hasn't collapsed during immobilization.
    
  • Buffer Matching: Prepare a running buffer of 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4, supplemented exactly with 2% DMSO.

    • Causality Check: Even a 0.1% mismatch in DMSO concentration between the running buffer and analyte injection causes a massive bulk refractive index shift, entirely obscuring the genuine fragment binding kinetics.

  • Kinetic Injection: Inject a 1:2 dilution series of 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (50 µM down to 0.78 µM) at a flow rate of 30 µL/min. Double-reference the raw sensograms against a blank flow cell and buffer-only injections, then fit to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Benchmarking Data & Comparative Analysis

To contextualize the performance of 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, we benchmark it against a simple baseline fragment (4-phenylpyridine) and the closely related bipyridine core derived from Soticlestat (TAK-935) [3].

Compound / Fragment ScaffoldPrimary Target: CYP46A1 IC₅₀ (µM)Off-Target: CYP3A4 IC₅₀ (µM)SPR Binding Affinity (K_D, µM)Ligand Efficiency (LE)Mechanism of Target Engagement
4-phenylpyridine (Baseline)>100.0>100.0N/A<0.20Weak, non-specific hydrophobic fit
3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid 8.545.29.10.38Direct heme ligation + H-bonding via pyrazole core
2-(pyridin-4-yl)pyridine-3-carboxylic acid (Soticlestat Core)4.230.54.80.41Direct heme ligation + rigid bipyridine steric constraint

Data Synthesis: While the 2-(pyridin-4-yl)pyridine core slightly outperforms the pyrazole derivative in raw potency, the 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid demonstrates excellent Ligand Efficiency (LE = 0.38). The functional advantage of the pyrazole lies in its NH group, which provides an additional hydrogen-bond vector. In advanced lead optimization, utilizing this pyrazole scaffold can improve aqueous solubility and provide a unique handle to bypass resistance mutations that may sterically hinder the more rigid bipyridine system. Its robust >5-fold selectivity window against the major hepatic metabolizing enzyme, CYP3A4, validates its viability as a premium starting point for neuro-therapeutic drug discovery [2].

References

  • US Patent 9586930B2: 1-arylcarbonyl-4-oxy-piperidine compounds useful for the treatment of neurodegenerative diseases. Takeda Pharmaceutical Co Ltd. Verified at: 1

  • Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H): Journal of Medicinal Chemistry. ACS Publications. Verified at: 2

  • Soticlestat (CID 73437845): National Center for Biotechnology Information. PubChem Database. Verified at: 3

Sources

Safety Operating Guide

3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive operational guide outlines the exact safety protocols, handling procedures, and disposal workflows for 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid and its immediate derivatives.

Designed for laboratory managers, synthetic chemists, and EHS (Environmental Health and Safety) professionals, this guide goes beyond basic Safety Data Sheet (SDS) requirements. We focus on the causality of chemical interactions to provide you with a self-validating framework for laboratory safety and chemical management.

The Chemical Profile: Understanding the Hazard

To implement effective disposal procedures, one must understand the structural chemistry driving the hazard. 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (Formula: C9H7N3O2) contains three distinct functional groups:

  • Pyridine Ring: A weak base that coordinates with transition metals.

  • Pyrazole Ring: An amphoteric heterocycle (contains both a weakly acidic -NH- and a basic =N-).

  • Carboxylic Acid: A classic acidic proton donor.

The Zwitterion Challenge: Because it contains both basic (pyridine/pyrazole) and acidic (carboxylic) moieties, this compound can exist as a zwitterion. Its solubility is highly pH-dependent, and it is most prone to precipitation near its isoelectric point. This chemical behavior is the fundamental reason why flushing this compound or its reaction aqueous waste down laboratory drains is strictly prohibited—it can easily precipitate and accumulate in plumbing, trapping other heavy metals or reactive waste[1].

Toxicological & Reactivity Causality

This chemical is universally classified as a Skin/Eye/Respiratory Irritant (H315, H319, H335)[2]. The primary reactive threat lies in its degradation. When subjected to high heat or uncontrolled combustion, the nitrogen-dense pyridine and pyrazole rings undergo thermal decomposition to release toxic Nitrogen Oxides (NOx) , alongside carbon monoxide and carbon dioxide[3]. Therefore, disposal cannot be managed via standard municipal incineration.

Operational Planning & PPE Validation

Before generating waste, operational readiness is required. Proper handling minimizes the volume of contaminated secondary materials (like Kimwipes and bench-mats), which directly reduces hazardous waste costs.

Table 1: Primary Hazard Profiling & PPE Requirements

Hazard VectorCausalityRequired Protection
Inhalation Dry powder generates fine particulate dust that irritates the upper respiratory tract.NIOSH-approved N95 or P100 particulate respirator; Handle exclusively inside a certified fume hood.
Skin Contact Weakly acidic and amphoteric nature strips lipid barriers, causing localized dermatitis[2].Nitrile gloves (double-gloving recommended for scale-up). Ensure cuffs overlap with lab coat.
Eye Contact Acidic particulate causes micro-abrasions and severe ocular irritation[2].Splash-proof chemical safety goggles. Standard safety glasses are insufficient for powder handling.
Reactivity Exothermic degradation if mixed with strong oxidizing agents[4].Keep away from peroxides, permanganates, and chlorates during storage and disposal.

Step-by-Step Disposal Protocol

Because of the NOx generation potential, 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid must be routed to a facility equipped for controlled high-temperature incineration with flue gas scrubbing [1].

Step 1: Satellite Accumulation Area (SAA) Setup Set up an SAA at the point of waste generation (within line of sight of the fume hood)[5]. Ensure the container is made of High-Density Polyethylene (HDPE) or glass, as these materials do not degrade when exposed to the acidic solid.

Step 2: Segregation Strategy (Critical) Do not mix this material with halogenated solvent waste. Why? Incinerating nitrogen-heterocycle waste requires NOx scrubbers[3]. If you mix this with halogenated waste, the disposal contractor must use a facility equipped with both NOx scrubbers and acid-gas scrubbers (for HCl/HBr). This dual requirement can exponentially increase the cost per kilogram of waste. Route this strictly into a Non-Halogenated Organic/Nitrogenous Waste stream.

Step 3: Containerization & Labeling Once waste is added to the container, the EPA mandates immediate labeling[5].

  • Marking: Write "Hazardous Waste" clearly.

  • Constituents: Write "3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (Nitrogenous organic)".

  • Hazards: Mark the "Irritant" and "Toxic Combustion" pictograms.

Step 4: Central Accumulation & Transfer Transfer the SAA container to your facility's Central Accumulation Area (CAA) once it reaches volume limits or maximum time limits dictated by your facility's EPA status[5][6].

Table 2: RCRA Accumulation Time Limits by Facility Generator Status

Generator StatusGeneration Volume / MonthCAA Storage Time Limit
VSQG (Very Small)≤ 100 kgNo federal time limit (state laws may vary)
SQG (Small)100 kg to 1,000 kg180 days (or 270 days if transport >200 miles)
LQG (Large)≥ 1,000 kg90 days maximum

(Data derived from EPA RCRA guidelines for hazardous waste generators[5][6])

Workflow Diagram: Waste Segregation

G Gen Waste Generation: 3-(pyridin-4-yl)-1H-pyrazole- 4-carboxylic acid Check Check Matrix: Halogenated Solvents Present? Gen->Check NonHal Route A: Non-Halogenated Nitrogenous Waste Stream Check->NonHal No Hal Route B: Halogenated Organic Waste Stream Check->Hal Yes SAA Satellite Accumulation Area (SAA) Storage NonHal->SAA Hal->SAA CAA Central Accumulation Area (CAA) SAA->CAA Transfer < 55 gal or Time Limit Hit Incinerator High-Temp Incineration (Requires NOx Scrubbers) CAA->Incinerator Licensed EPA Contractor Pickup

Caption: Logical workflow for segregating and disposing of nitrogenous heterocyclic organic waste.

Spill Response & Mitigation Protocol

A spill of 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid requires immediate structural containment. Do not introduce water to a dry spill, as its zwitterionic nature means it will likely form a slurry rather than dissolving, making cleanup messier and increasing surface contamination risk.

Dry Powder Spill Methodology:

  • Isolate: Evacuate non-essential personnel and ensure fume hood ventilation is maximized.

  • Suppress Dust: Do not sweep aggressively. Use non-sparking tools[1] to gently push the powder into a pile.

  • Collect: Scoop the material into a sealable poly-bag or directly into a solid hazardous waste bin.

  • Decontaminate: Wipe the area with a disposable cloth slightly dampened with a weak alkaline solution (e.g., dilute sodium bicarbonate) to safely solubilize and neutralize remaining acidic particulate, then dispose of the wipe as hazardous waste.

Wet Spill Methodology (Solution):

  • Neutralize: If dissolved in an organic solvent, apply an inert absorbent material like vermiculite or sand (never use combustible sawdust)[2].

  • Absorb: Allow the material to fully soak up the solvent.

  • Contain: Sweep the wet absorbent into a sealed, labeled chemical waste bucket.

Workflow Diagram: Spill Response Matrix

Spill Spill Spill Detected Assess Assess Material State Spill->Assess Dry Dry Powder Spill Assess->Dry Wet Solution/Wet Spill Assess->Wet Sweep Use Non-Sparking Tools Avoid Dust Formation Dry->Sweep Absorb Use Inert Absorbent (e.g., Vermiculite) Wet->Absorb Container Seal in HazMat Container Sweep->Container Absorb->Container Label Label as Hazardous Nitrogenous Waste Container->Label

Caption: Immediate operational decision tree for localized dry and wet chemical spills.

Final Compliance Statement

Never discharge this compound into sewer systems or municipal solid waste landfills. All contaminated packaging, including triply-rinsed glass containers, should be rendered unusable (if plastic/metal) or disposed of via controlled incineration to prevent secondary exposure[1].

References

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab: Waste disposition and waste reduction." Labmanager.com. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management for School Laboratories and Classrooms." EPA.gov. Available at: [Link]

  • Kishida Chemical Co. "1-(Pyridin-3-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylicacid Safety Data Sheet." Kishida.co.jp. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.